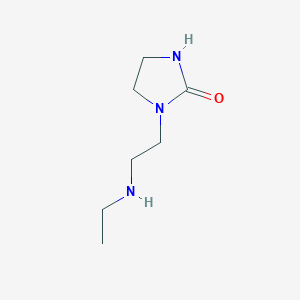

1-(2-(Ethylamino)ethyl)imidazolidin-2-one

Description

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-[2-(ethylamino)ethyl]imidazolidin-2-one |

InChI |

InChI=1S/C7H15N3O/c1-2-8-3-5-10-6-4-9-7(10)11/h8H,2-6H2,1H3,(H,9,11) |

InChI Key |

ZJRSVHIPFRVEBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCN1CCNC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one

Executive Summary

In modern drug discovery, the strategic selection of molecular scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (CAS Number: 785027-35-2)[1][2] is a highly versatile, bifunctional pharmaceutical intermediate. Featuring a conformationally restricted cyclic urea core and a flexible secondary aliphatic amine side chain, this molecule serves as a privileged building block for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) antagonists, and advanced peptidomimetics[3][4][5].

This whitepaper provides an authoritative guide on the physicochemical properties, structural rationale, and validated synthetic methodologies for utilizing CAS 785027-35-2 in medicinal chemistry workflows.

Physicochemical Profiling & Structural Rationale

The utility of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one stems from its dual-pharmacophore nature.

-

The Imidazolidin-2-one Core (Cyclic Urea): The transition from acyclic ureas to five-membered cyclic ureas restricts the conformational flexibility of the molecule. This pre-organization significantly reduces the entropic penalty upon binding to a target receptor ()[3]. Furthermore, the cyclic urea carbonyl acts as a potent hydrogen-bond acceptor, frequently mimicking the structural water molecules found inside enzyme active sites, such as those in HIV proteases ()[6].

-

The Ethylaminoethyl Chain: The secondary amine provides a basic center (pKa ~9.5) that remains protonated at physiological pH. This enables the formation of critical salt-bridge interactions with acidic amino acid residues (e.g., Aspartate or Glutamate) within target binding pockets, a feature heavily exploited in the design of muscarinic M3 receptor antagonists ()[5].

Table 1: Physicochemical Parameters & Mechanistic Significance

| Property | Value | Mechanistic Significance |

| CAS Number | 785027-35-2 | Unique chemical registry identifier[1][2]. |

| Molecular Formula | C7H15N3O | Fundamental atomic composition. |

| Molecular Weight | 157.22 g/mol | Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5. |

| H-Bond Donors | 2 | Secondary amine and urea NH are crucial for interacting with target receptor catalytic residues[3]. |

| H-Bond Acceptors | 2 | The urea carbonyl mimics structural water molecules in protease active sites[4][6]. |

| Topological Polar Surface Area | ~41.5 Ų | Optimal TPSA profile for oral bioavailability and potential blood-brain barrier (BBB) penetration. |

Synthetic Methodologies: Controlled Reductive Amination

Expertise & Causality: Direct alkylation of primary amines with ethyl halides is notoriously difficult to control, inevitably yielding a statistical mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. To synthesize CAS 785027-35-2 with high purity, we employ reductive amination using sodium triacetoxyborohydride (

Step-by-Step Protocol

Materials Required:

-

1-(2-aminoethyl)imidazolidin-2-one (1.0 eq)

-

Acetaldehyde (1.1 eq)

- (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Glacial acetic acid (catalytic, 0.1 eq)

Experimental Workflow:

-

Imine Condensation: Dissolve 1-(2-aminoethyl)imidazolidin-2-one in anhydrous DCE under an inert

atmosphere. Cool the reaction vessel to 0°C. Add acetaldehyde dropwise, followed by a catalytic amount of glacial acetic acid to activate the carbonyl carbon. Stir for 30 minutes.-

Self-Validation Step: Withdraw a 10 µL aliquot, quench in

, and monitor the disappearance of the aldehyde proton (~9.8 ppm) via rapid

-

-

Hydride Reduction: Add

portion-wise at 0°C. The triacetoxyborohydride anion is a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted aliphatic aldehydes. -

Maturation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours.

-

Quench & Phase Separation: Quench the reaction carefully with saturated aqueous

to neutralize the acetic acid byproduct. Critical Step: Adjust the aqueous phase to pH 10 using 1M NaOH. Causality: The secondary amine product must be fully deprotonated to its free-base form to ensure efficient partitioning into the organic phase. -

Extraction & Purification: Extract with dichloromethane (

). Dry the combined organic layers over anhydrous

Workflow & Applications Visualization

The following diagram illustrates the synthetic pathway of CAS 785027-35-2 and its subsequent divergence into various drug discovery pipelines, including kinase inhibitors (e.g., ALK/ROS1 dual inhibitors)[7] and GPCR ligands[5].

Synthetic workflow and downstream drug discovery applications of CAS 785027-35-2.

Analytical & Quality Control Protocols

To ensure the integrity of the synthesized or procured CAS 785027-35-2[1][2], rigorous analytical validation is required before downstream application.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Run in Electrospray Ionization positive mode (ESI+). The compound should exhibit a dominant

pseudomolecular ion peak at m/z 158.2 . -

Nuclear Magnetic Resonance (

-NMR, 400 MHz,-

The successful incorporation of the ethyl group is validated by a distinct triplet at

~1.1 ppm ( -

The cyclic urea ring protons typically present as two closely spaced multiplets between

3.3 and 3.5 ppm. -

The broad singlet corresponding to the urea

should be visible around

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Ghosh, A. K., Brindisi, M., & Yen, Y. C. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.

-

Lam, P. Y., Ru, Y., Jadhav, P. K., et al. (1998). Stereoisomers of Cyclic Urea HIV-1 Protease Inhibitors: Synthesis and Binding Affinities. Journal of Medicinal Chemistry, 41(25), 5113–5117.

-

Mitsuya, M., et al. (2007). Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1). Journal of Medicinal Chemistry, 50(6), 1132-1145.

-

Ronchetti, R., Moroni, G., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances, 11(40), 24613-24638.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel mutant-combating ALK and ROS1 dual inhibitors bearing imidazolidin-2-one moiety with reasonable PK properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Secondary Amine Functionalized Imidazolidinone Derivatives (MacMillan Catalysts)

Executive Summary

This technical guide provides a rigorous analysis of secondary amine-functionalized imidazolidinone derivatives, colloquially known as MacMillan catalysts. These small organic molecules have revolutionized asymmetric synthesis by enabling "privileged" modes of activation—specifically Iminium and Enamine catalysis—that mimic the equilibrium dynamics of Lewis acid catalysis and enzymatic processes without metal toxicity. This guide details their structural logic, synthesis protocols, operational mechanisms, and industrial scalability.

Part 1: Structural Paradigm & Mechanistic Dualism

The core utility of the imidazolidinone scaffold lies in its ability to reversibly condense with

The Activation Modes

-

Iminium Activation (LUMO Lowering): The condensation of the secondary amine with an

-unsaturated aldehyde forms a positively charged iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the -

Enamine Activation (HOMO Raising): The condensation with an enolizable aldehyde generates a neutral enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the

-carbon nucleophilic (susceptible to

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the imidazolidinone catalyst based on the substrate type.

Caption: Dual activation cycles of MacMillan imidazolidinone catalysts showing Iminium (top) and Enamine (bottom) pathways.

Part 2: Synthesis & Functionalization Strategies

The synthesis of these catalysts is modular, derived from chiral amino acids (typically Phenylalanine). There are two primary "Generations" of the catalyst.[1]

Comparative Specifications

| Feature | Generation 1 Catalyst | Generation 2 Catalyst |

| Chemical Name | (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one |

| Precursor | L-Phenylalanine methyl ester | L-Phenylalanine methyl ester |

| C2 Substituent | gem-dimethyl (from Acetone) | tert-butyl (from Pivalaldehyde) |

| Key Advantage | High reactivity in Diels-Alder | Superior stereocontrol; lower hydrolysis rates |

| Primary Use | Diels-Alder, 1,3-Dipolar Cycloaddition | Friedel-Crafts, |

Synthesis Workflow (Generation 1 & 2)

Caption: Divergent synthesis of Gen 1 and Gen 2 catalysts from a common amino acid amide precursor.

Detailed Protocol: Synthesis of Gen 1 Catalyst

Target: (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one

-

Amidation:

-

Dissolve L-phenylalanine methyl ester hydrochloride (21.6 g, 100 mmol) in ethanol (50 mL).

-

Add aqueous methylamine (40% w/w, 4 equiv) dropwise.

-

Stir at room temperature for 20 hours.

-

Concentrate in vacuo to remove ethanol/excess amine. Extract with CHCl

, dry over Na

-

-

Cyclization:

-

Suspend the amide (10 g) in MeOH (100 mL).

-

Add Acetone (5 equiv) and p-toluenesulfonic acid (p-TSA) (0.05 equiv).

-

Heat to reflux for 24 hours.

-

Crucial Step: Upon cooling, the imine intermediate may need reduction or simple acid-catalyzed closure. For the specific MacMillan Gen 1, the reaction with acetone spontaneously closes.

-

Precipitate the salt by adding Et

O or HCl/dioxane if the salt form is desired.

-

Part 3: Operational Protocols (The "How-To")

Protocol A: Enantioselective Diels-Alder (Iminium Activation)

Validation Reaction: Cinnamaldehyde + Cyclopentadiene

-

Reagents:

-

(E)-Cinnamaldehyde (1.0 equiv)

-

Cyclopentadiene (3.0 equiv, freshly cracked)

-

Gen 1 Catalyst

HCl (5 mol%) -

Solvent: MeOH/H

O (95:5 v/v)

-

-

Procedure:

-

Charge a round-bottom flask with Gen 1 catalyst (0.05 mmol) and solvent (1.0 mL).

-

Add Cinnamaldehyde (1.0 mmol) and stir for 5 minutes to form the iminium ion (yellowing may occur).

-

Cool to -20°C (low temperature enhances ee).

-

Add Cyclopentadiene (3.0 mmol) slowly.

-

Monitor via TLC (typically 12-24h).

-

Workup: Quench with 1N HCl, extract with Et

O. The product is often an aldehyde; reduce to alcohol with NaBH

-

-

Expected Outcome: >90% yield, >93% ee, high exo/endo selectivity (typically favor exo for this catalyst system, unlike thermal DA).

Protocol B: Friedel-Crafts Alkylation of Indoles (Gen 2)

Application: Synthesis of chiral tryptamine derivatives.

-

Reagents:

- -Unsaturated Aldehyde (e.g., Crotonaldehyde)

-

Indole (or substituted derivative)

-

Gen 2 Catalyst

TFA (10-20 mol%) -

Solvent: CH

Cl

-

Mechanism: The indole acts as the nucleophile attacking the

-position of the iminium-activated aldehyde.

Part 4: Advanced Case Study & Industrial Application

Total Synthesis of (-)-Flustramine B

The power of these catalysts is best exemplified in the total synthesis of complex alkaloids. The MacMillan group utilized the Gen 2 catalyst to construct the pyrroloindoline core of (-)-Flustramine B.

-

Key Step: Enantioselective Friedel-Crafts alkylation of a substituted indole with acrolein.

-

Conditions: 20 mol% Gen 2 Catalyst, CH

Cl -

Result: 90% yield, 90% ee.

-

Significance: This step established the quaternary stereocenter, a notoriously difficult motif to synthesize using traditional metal catalysis.

Industrial Scalability & Heterogenization

A major barrier to industrial adoption is the cost of the chiral catalyst (

-

Polymer-Supported Catalysts: The imidazolidinone is tethered to a polystyrene or silica backbone (often via the N-methyl group or the benzyl ring).

-

JandaJel™ Supports: These swell in organic solvents, mimicking homogenous conditions while allowing filtration recovery.

-

Recycling Protocol:

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[8] Journal of the American Chemical Society. Link

-

Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society. Link

-

Organic Syntheses (2011). The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Org.[6][8] Synth. 2011, 88, 42-53.[6] Link

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and General Organocatalyst Strategy. Journal of the American Chemical Society. Link

-

Nobel Prize in Chemistry 2021. Press Release: The Development of Asymmetric Organocatalysis. Link

Sources

Technical Whitepaper: N-Ethyl Aminoethyl Ethylene Urea (AEEU) Derivatives in Drug Development & Materials Science

Executive Summary

N-ethyl aminoethyl ethylene urea belongs to a highly versatile class of cyclic ureas, fundamentally derived from the core scaffold 1-(2-aminoethyl)-2-imidazolidinone (commonly referred to as AEEU)[1]. While historically recognized for their role as ureido-functional wet adhesion promoters in polymer chemistry and thermosetting coatings[2][3], AEEU and its N-alkylated derivatives have emerged as critical pharmacophores in modern drug discovery.

As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic reactive intermediate. The imidazolidinone ring provides a rigid, hydrogen-bonding network ideal for target protein docking, while the terminal N-ethylated amine offers a tunable vector for modulating lipophilicity and pharmacokinetic (PK) properties. This guide deconstructs the physicochemical profiling, mechanistic biological applications, and the rigorous, self-validating experimental protocols required to screen these derivatives effectively.

Physicochemical Profiling & Pharmacophore Dynamics

The baseline properties of the AEEU scaffold dictate its behavior in both biological assays and synthetic workflows. Alkylating the terminal primary amine to form an N-ethyl derivative fundamentally shifts the molecule's partition coefficient and polar surface area, which are critical parameters for cellular permeability.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data of the AEEU base scaffold alongside the theoretical shifts induced by N-ethylation.

| Property | 1-(2-Aminoethyl)-2-imidazolidinone (Base) | N-Ethyl Derivative (Projected) | Analytical & Experimental Significance |

| Molecular Weight | 129.16 g/mol [4] | 157.21 g/mol | Low molecular weight makes it an optimal fragment for Fragment-Based Drug Discovery (FBDD). |

| Density | 1.137 g/cm³[4] | ~1.08 g/cm³ | Influences acoustic dispensing calibration during high-throughput screening. |

| Boiling Point | 155-163 °C at 1 Torr[1] | >170 °C at 1 Torr | High thermal stability permits aggressive high-temperature coupling reactions. |

| XLogP3 | -1.6[1] | ~ -0.5 | Ethylation increases lipophilicity, directly enhancing lipid bilayer penetration. |

| Topological PSA | 58.4 Ų[1] | ~ 46.0 Ų | Reduced Polar Surface Area (PSA) improves potential blood-brain barrier (BBB) permeability. |

| Salt Form | Hydrochloride (HCl)[5] | Hydrochloride (HCl) | Utilized to rescue aqueous solubility for in vitro assay formulations[5]. |

Note: The base compound is registered under PubChem CID 80480 and CAS 6281-42-1[1][6].

Mechanistic Pathways & Bioassay Targets

In pharmaceutical development, AEEU derivatives are actively screened as small molecule modulators. Quantitative High-Throughput Screening (qHTS) assays have identified compounds containing this cyclic urea motif as potent modulators for several critical pathways:

-

Cytochrome P450 1A2 (CYP1A2) Antagonism: AEEU derivatives are evaluated for their ability to inhibit CYP1A2, a key enzyme in drug metabolism, which is vital for predicting drug-drug interactions (DDIs)[4].

-

TGF-β/Smad Signaling Modulation: The cyclic urea core acts as a structural mimic that can bind to the kinase domain of TGF-β receptors, acting as either an agonist or antagonist to regulate the Smad transcription pathway[4].

-

p53 Agonism: Cell-based viability counter-screens have utilized these derivatives to identify small molecule agonists that stabilize the p53 tumor suppressor protein[4].

TGF-β/Smad pathway modulation by AEEU-derived antagonists.

Self-Validating Experimental Protocols

To evaluate the efficacy of N-ethyl aminoethyl ethylene urea derivatives, we must deploy a rigorous, self-validating qHTS methodology. The following protocol is designed to eliminate false positives—a common issue with cyclic ureas due to intrinsic auto-fluorescence[4].

Protocol: Self-Validating qHTS Assay for TGF-β/Smad Modulators

Step 1: Cell Plating and Equilibration

-

Action: Seed HEK293T cells (engineered with a Smad-responsive luciferase reporter) at 2,000 cells/well in 1536-well solid-bottom plates.

-

Causality: HEK293T cells are selected for their superior transfection efficiency and stable reporter expression. The 1536-well format maximizes throughput while minimizing the consumption of synthesized N-ethyl AEEU derivatives.

-

Self-Validation Mechanism: A baseline cell-free control well is included on every plate to dynamically subtract background luminescence, ensuring signal fidelity.

Step 2: Compound Addition via Acoustic Dispensing

-

Action: Transfer the AEEU derivative library (0.1 nM to 10 μM concentration gradient) using Acoustic Droplet Ejection (ADE).

-

Causality: ADE eliminates pipetting errors and cross-contamination. This is critical because the imidazolidinone ring can non-specifically bind to the polypropylene of traditional pipette tips, artificially skewing dose-response curves.

-

Self-Validation Mechanism: A 10-point titration of a known reference inhibitor (e.g., SB431542) is included on every plate. The automated system flags and rejects any plate where the reference IC50 deviates by >0.5 log units from the historical mean.

Step 3: Auto-Fluorescence Counter-Screen

-

Action: Prior to the addition of the luciferase substrate, measure well fluorescence at 535 nm (green) and 590 nm (red).

-

Causality: Complex cyclic ureas and their alkylated derivatives can exhibit intrinsic fluorescence. If uncorrected, this auto-fluorescence artificially inflates reporter signals, leading to false positives in hit identification[4].

-

Self-Validation Mechanism: Any compound exhibiting a fluorescence signal >3 standard deviations above the DMSO vehicle control is automatically masked and removed from the final efficacy analysis.

Step 4: Z'-Factor Calculation and Hit Triage

-

Action: Calculate the Z'-factor using the positive (reference inhibitor) and negative (DMSO) controls.

-

Causality: The Z'-factor evaluates the dynamic range and data variation of the assay, providing a mathematical proof of assay health.

-

Self-Validation Mechanism: The protocol dictates a hard programmatic stop: if Z' < 0.5, the plate data is entirely discarded. This ensures that only statistically robust data drives the subsequent Structure-Activity Relationship (SAR) modeling.

Self-validating qHTS workflow for AEEU derivative screening.

Conclusion

N-ethyl aminoethyl ethylene urea and its parent AEEU scaffold represent a highly tunable chemical space. By understanding the causality behind its physicochemical properties—specifically how the imidazolidinone ring interacts with biological targets and how N-alkylation modulates membrane permeability—researchers can effectively leverage this compound. Implementing self-validating screening protocols ensures that the transition from a chemical intermediate to a validated biological hit is both statistically sound and scientifically rigorous.

References

Sources

- 1. echemi.com [echemi.com]

- 2. US5612441A - Wet adhesion monomers with ureido functionality and polymers prepared therefrom - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. 1-(2-aminoethyl)-2-imidazolidinone | CAS#:4432-64-8 | Chemsrc [chemsrc.com]

- 5. 1-(2-AMINOETHYL)-2-IMIDAZOLIDINONE HYDROCHLORIDE [drugs.ncats.io]

- 6. 1-(2-Aminoethyl)imidazolidin-2-one , Tech., Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]

Technical Guide: 1-[2-(Ethylamino)ethyl]-2-imidazolidinone

Part 1: Executive Summary & Core Identity

This guide provides an in-depth technical analysis of 1-[2-(Ethylamino)ethyl]-2-imidazolidinone , a specialized ureido-amine intermediate. While often confused with its primary amine parent (1-(2-aminoethyl)-2-imidazolidinone), the N-ethyl derivative discussed here possesses distinct steric and electronic properties critical for specific pharmaceutical and polymer applications.

Molecular Identity

| Parameter | Data |

| Chemical Name | 1-[2-(Ethylamino)ethyl]-2-imidazolidinone |

| Common Synonyms | N-(2-(2-Oxoimidazolidin-1-yl)ethyl)ethanamine; N-Ethyl-aminoethyl-ethyleneurea |

| Molecular Formula | C₇H₁₅N₃O |

| Molecular Weight | 157.22 g/mol |

| CAS Registry Number | Not widely listed as a commodity chemical; structurally related to CAS 6281-42-1 |

| SMILES | CCNCCN1CCNC1=O |

| InChI Key | Computed:[1][2][3][4][5][6][7]GODVJDLFOSJHED-UHFFFAOYSA-N |

Structural Distinction

Researchers must distinguish this secondary amine from the more common primary amine analog:

-

Target Molecule (Secondary Amine): 1-[2-(Ethylamino)ethyl]-2-imidazolidinone (MW 157.22). Contains a terminal -NH-CH₂CH₃ group.

-

Common Analog (Primary Amine): 1-(2-Aminoethyl)-2-imidazolidinone (MW 129.16, CAS 6281-42-1).[1] Contains a terminal -NH₂ group.

Part 2: Physicochemical Profile

The addition of the ethyl group to the terminal amine increases lipophilicity and steric hindrance compared to the primary amine analog, influencing its reactivity in nucleophilic substitutions and its behavior in biological systems.

Calculated Properties

| Property | Value | Causality/Implication |

| Molecular Weight | 157.22 Da | Exact mass for MS confirmation (M+H⁺ = 158.22). |

| LogP (Predicted) | -1.1 ± 0.4 | Highly polar; retains water solubility but less hydrophilic than the aminoethyl parent. |

| pKa (Base) | ~9.8 (Amine) | The secondary amine is the primary basic site; the urea nitrogens are non-basic. |

| H-Bond Donors | 2 | 1 (Secondary Amine) + 1 (Urea NH). |

| H-Bond Acceptors | 2 | 1 (Carbonyl Oxygen) + 1 (Amine Nitrogen). |

| Physical State | Viscous Liquid / Low-Melting Solid | The ethyl group disrupts crystal packing relative to the solid primary amine (MP ~42°C). |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 1-[2-(Ethylamino)ethyl]-2-imidazolidinone requires controlling the cyclization selectivity to ensure the imidazolidinone ring forms on the correct nitrogen pair.

Primary Synthesis Route: Selective Cyclization[1]

The most robust method involves the reaction of N¹-ethyl-diethylenetriamine with a carbonyl source (Urea or Diethyl Carbonate).

Reaction Logic:

-

Precursor Selection: N¹-ethyl-diethylenetriamine possesses one secondary amine (ethyl-capped), one central secondary amine, and one primary amine.

-

Thermodynamic Control: Reaction with urea at elevated temperatures (130–160°C) favors the formation of the 5-membered ring between the primary amine and the adjacent secondary amine (1,2-diamine unit), leaving the distal ethylamino group unreacted due to steric hindrance and ring strain considerations.

Protocol:

-

Charge: Mix N¹-ethyl-diethylenetriamine (1.0 eq) and Urea (1.0 eq) in a reactor.

-

Heat: Ramp temperature to 130°C under nitrogen sweep to remove evolved ammonia.

-

Cyclization: Increase to 150–160°C for 3–5 hours until ammonia evolution ceases.

-

Purification: Vacuum distillation is required to separate the product from oligomeric byproducts.

Alternative Route: Reductive Amination

For converting the commercially available 1-(2-aminoethyl)-2-imidazolidinone (CAS 6281-42-1) to the ethyl derivative.

-

Reagents: 1-(2-aminoethyl)-2-imidazolidinone, Acetaldehyde, NaBH₃CN (or H₂/Pd-C).

-

Mechanism: Formation of the Schiff base followed by reduction.

-

Advantage: Uses readily available starting material.[8][9][10]

-

Risk: Over-alkylation to the diethyl (tertiary amine) species must be controlled by stoichiometry.

Synthesis Pathway Visualization

Caption: Thermal cyclization pathway of triamine precursor with urea to form the target imidazolidinone ring.

Part 4: Analytical Characterization

To validate the identity of the synthesized molecule, specific spectral signatures must be confirmed.

Proton NMR (¹H-NMR) Signatures

Solvent: D₂O or CDCl₃.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ring CH₂ | 3.30 – 3.50 | Multiplet | 4H | Imidazolidinone ring protons (N-CH₂-CH₂-N). |

| Linker α | 3.25 | Triplet | 2H | -N(Ring)-CH₂ -CH₂- |

| Linker β | 2.75 | Triplet | 2H | -CH₂-CH₂ -NH-Et |

| Ethyl CH₂ | 2.60 | Quartet | 2H | -NH-CH₂ -CH₃ |

| Ethyl CH₃ | 1.10 | Triplet | 3H | -CH₂-CH₃ |

Note: The presence of the triplet at 1.10 ppm and quartet at 2.60 ppm is the definitive confirmation of the N-ethyl group versus the primary amine parent.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+).

-

Molecular Ion: Expect a strong peak at m/z 158.2 [M+H]⁺.

-

Fragmentation: Loss of the ethyl group (m/z ~129) or cleavage of the ethylamino tail may be observed in MS/MS.

Part 5: Applications in Drug Development & Industry

The 1-[2-(Ethylamino)ethyl]-2-imidazolidinone scaffold serves as a versatile "linker-pharmacophore" hybrid.

Pharmaceutical Intermediate

-

Ureidopenicillins: Analogous to the side chains of Azlocillin and Mezlocillin, this molecule can be reacted with phenylglycine acid chlorides to generate novel ureidopenicillin derivatives with modified solubility and spectrum profiles.

-

Linker Chemistry: The secondary amine allows for selective conjugation to activated esters or alkyl halides, serving as a spacer that introduces a polar, hydrogen-bonding urea motif (the imidazolidinone ring) to increase water solubility of lipophilic drugs.

Functional Polymers (Wet Adhesion)

-

Mechanism: The imidazolidinone ring (ethylene urea) is a known "wet adhesion monomer" functionality.

-

Application: Reacting the secondary amine with methacrylic anhydride yields a methacrylamide monomer. When copolymerized into latex emulsions, the urea ring forms strong hydrogen bonds with substrates (cellulose, old alkyd paints), significantly improving adhesion under wet conditions.

Application Workflow

Caption: Divergent synthetic utility in polymer science and medicinal chemistry.[11]

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). GSRS Substance Search: N-(((1-OXO-3-((2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL)AMINO)PROPYL)AMINO)METHYL)ACRYLAMIDE.[6] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Imidazolidinones. Retrieved from [Link]

Sources

- 1. 1-(2-aminoethyl)-2-imidazolidinone, CAS No. 6281-42-1 - iChemical [ichemical.com]

- 2. 1-(2-aminoethyl)-2-imidazolidinone | CAS#:4432-64-8 | Chemsrc [chemsrc.com]

- 3. scialert.net [scialert.net]

- 4. acrylamide suppliers USA [americanchemicalsuppliers.com]

- 5. acrylamide suppliers USA [americanchemicalsuppliers.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1-(2-Aminoethyl)imidazolidin-2-one | 6281-42-1 [sigmaaldrich.com]

- 8. Imidazolidinone synthesis [organic-chemistry.org]

- 9. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Thermodynamic Properties of N-Substituted Imidazolidinones: Mechanistic Insights and Applications in Asymmetric Organocatalysis

Introduction: The Privileged Scaffold

N-substituted imidazolidinones—most notably recognized as MacMillan’s first- and second-generation organocatalysts—have fundamentally reshaped the landscape of asymmetric synthesis. By functioning as highly efficient secondary amine catalysts, these molecules activate

From a thermodynamic perspective, the efficacy of N-substituted imidazolidinones is not accidental; it is the result of precisely tuned steric and electronic parameters. Understanding the thermodynamic profiles—specifically the activation energy (

This technical guide dissects the thermodynamic properties of N-substituted imidazolidinones, explaining the causality behind their catalytic supremacy and providing field-proven protocols for thermodynamic profiling.

Thermodynamic Principles of Iminium Activation

The catalytic cycle of an N-substituted imidazolidinone is driven by a delicate thermodynamic equilibrium. The condensation of the secondary amine with an aldehyde yields an iminium ion intermediate. The causality behind the high enantioselectivity lies in the thermodynamic stabilization of specific conformational states.

Conformational Equilibrium and London Dispersion Forces

Upon iminium formation, the system faces a thermodynamic bifurcation: the formation of the E-isomer versus the Z-isomer. The E-isomer is thermodynamically favored due to severe steric repulsion between the substrate's double bond and the gem-dimethyl groups on the catalyst's imidazolidinone core.

Furthermore, recent computational and thermodynamic studies have highlighted the role of London Dispersion (LD) forces in stabilizing the reactive conformation. The bulky benzyl group of the catalyst not only sterically shields one face of the

The Role of the Brønsted Acid Co-Catalyst

The formation of the iminium ion is an endergonic process that requires a Brønsted acid co-catalyst (e.g., trifluoroacetic acid or HCl) to drive the equilibrium forward. The acid protonates the hemiaminal intermediate, facilitating the elimination of water. The choice of the counterion directly impacts the enthalpy of activation (

Caption: Thermodynamic states in the imidazolidinone-catalyzed iminium activation cycle.

Quantitative Thermodynamic Data

Kinetic studies on first- and second-generation MacMillan catalysts reveal that these reactions typically follow first-order kinetics with respect to the catalyst-substrate complex. The table below summarizes the extracted thermodynamic parameters for a standard imidazolidinone-catalyzed transformation (e.g., asymmetric cycloaddition), demonstrating a highly ordered transition state (indicated by the highly negative

| Thermodynamic Parameter | Value | Mechanistic Implication |

| Activation Energy ( | 51.64 kJ/mol | Low barrier facilitates rapid room-temperature catalysis. |

| Enthalpy of Activation ( | 48.80 kJ/mol | Indicates a relatively low energy cost for bond reorganization in the transition state. |

| Entropy of Activation ( | -148.11 J/mol·K | Highly negative value confirms a highly ordered, associative transition state, crucial for strict stereocontrol. |

| Reaction Order | First-order | Rate is linearly dependent on the concentration of the activated iminium complex. |

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and self-validation, thermodynamic parameters must be derived empirically. Below are two robust methodologies utilized by application scientists to extract these values.

Protocol 1: Determination of Activation Parameters via Variable-Temperature Kinetic NMR (VT-NMR)

This protocol utilizes the Eyring equation to extract

Step-by-Step Methodology:

-

Sample Preparation: In a nitrogen-filled glovebox, prepare a standard solution containing the

-unsaturated aldehyde (0.1 M), nucleophile (0.1 M), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in dry CDCl -

Catalyst Injection: Transfer 0.5 mL of the solution to an NMR tube equipped with a septum. Equilibrate the tube in the NMR probe at the starting temperature (e.g., 253 K). Inject the imidazolidinone catalyst (20 mol%) and Brønsted acid co-catalyst (20 mol%).

-

Data Acquisition: Acquire

H-NMR spectra at regular intervals (e.g., every 2 minutes) to monitor the disappearance of the aldehyde proton and the appearance of the product signals. -

Temperature Gradient: Repeat the experiment at 5–10 K increments up to 298 K.

-

Self-Validation & Data Fitting: Plot the concentration data against time to determine the rate constant (

) for each temperature. Construct an Eyring plot ( -

Parameter Extraction: Calculate

from the slope (

Protocol 2: Profiling Catalyst-Substrate Binding via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the formation of the iminium ion, providing the binding enthalpy (

Step-by-Step Methodology:

-

Degassing: Thoroughly degas the solvent (e.g., acetonitrile) to prevent microbubble formation, which causes severe baseline noise in the calorimeter.

-

Cell and Syringe Loading: Load the ITC sample cell with a 0.5 mM solution of the imidazolidinone catalyst. Load the injection syringe with a 5.0 mM solution of the aldehyde substrate.

-

Titration: Program the ITC to perform 20 injections of 2

L each, with a 150-second spacing between injections to allow the heat signal to return to baseline. -

Blank Subtraction (Self-Validation): Perform a control titration injecting the substrate into pure solvent. Subtract these heats of dilution from the main experimental data to isolate the specific heat of binding.

-

Data Analysis: Fit the integrated heat data to an independent binding model to extract

and

Caption: Experimental workflow for the thermodynamic profiling of imidazolidinone catalysts.

Broader Thermodynamic Contexts: Material Science

While primarily celebrated in organocatalysis, the thermodynamic stability of the imidazolidinone ring has significant implications in material science and environmental engineering:

-

Direct Air Capture (DAC) Degradation: In amine-based CO

capture systems utilizing ethylenediamine units, N-substituted imidazolidinones form as thermodynamic degradation products. This occurs via the dehydration of intermediate ammonium carbamates at elevated temperatures. Understanding the thermodynamics of urea hydrolysis is essential for regenerating these deactivated sorbents [4]. -

Biocidal N-Halamines: 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) is a critical precursor for N-halamine biocides. Density-functional theory (DFT) studies reveal that the migration of chlorine from the 3-position (kinetic product) to the 1-position (thermodynamic product) of the imidazolidinone ring dictates the long-term stability and controlled release of halogens in antimicrobial materials [5].

References

1.1 - Journal of the American Chemical Society (ACS) 2.2 - California Institute of Technology (Caltech) 3.3 - ResearchGate 4.4 - University of Liverpool Repository 5.5 - PubMed / National Institutes of Health (NIH)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thesis.caltech.edu [thesis.caltech.edu]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sterically Hindered Cyclic Urea Derivatives for CO2 Capture

Introduction

The relentless increase in atmospheric carbon dioxide (CO2) concentrations, primarily driven by the combustion of fossil fuels, necessitates the development of efficient and cost-effective carbon capture technologies.[1][2] Among the various strategies, solvent-based absorption using amine solutions is a mature and widely adopted approach for post-combustion CO2 capture.[2][3][4] However, conventional amine solvents like monoethanolamine (MEA) suffer from drawbacks such as high energy requirements for regeneration, corrosive nature, and degradation over time.[4] This has spurred research into novel solvent systems with improved performance.

Sterically hindered amines have emerged as a promising class of absorbents that can overcome some of the limitations of traditional amines.[3][5] The introduction of bulky substituents near the amine nitrogen atom alters the reaction mechanism with CO2, leading to the formation of less stable carbamates.[3] This, in turn, facilitates CO2 release during regeneration, thereby lowering the overall energy penalty of the capture process.[5]

This technical guide provides an in-depth exploration of a specific and highly promising subset of these molecules: sterically hindered cyclic urea derivatives . By incorporating the amine functionality within a cyclic urea backbone and introducing steric hindrance, these compounds offer a unique combination of favorable reaction kinetics, high CO2 absorption capacity, and potentially lower regeneration energies. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the design, synthesis, and evaluation of advanced materials for CO2 capture.

Mechanism of CO2 Capture by Sterically Hindered Cyclic Ureas

The capture of CO2 by sterically hindered cyclic ureas in an aqueous medium primarily proceeds through a base-catalyzed hydration mechanism, similar to that of other sterically hindered and tertiary amines.[3] This contrasts with the direct carbamate formation pathway observed with unhindered primary and secondary amines.

The Zwitterion Intermediate and Bicarbonate Formation

The generally accepted mechanism involves the initial formation of an unstable zwitterionic intermediate between the CO2 molecule and a nitrogen atom of the cyclic urea. However, due to the steric hindrance imposed by the bulky substituents, the direct attack of a second amine molecule to deprotonate the zwitterion and form a stable carbamate is significantly impeded.[3]

Instead, the unstable carbamate readily undergoes hydrolysis, reacting with water to form bicarbonate and regenerating the amine.[3] This pathway is advantageous as the heat of reaction for bicarbonate formation is generally lower than that for carbamate formation, translating to a lower energy requirement for solvent regeneration.

Role of Steric Hindrance

The degree of steric hindrance is a critical parameter that dictates the stability of the carbamate intermediate.[3] By carefully tuning the size and position of the substituents on the cyclic urea ring, it is possible to control the reaction pathway and optimize the CO2 absorption-desorption characteristics. The steric hindrance effectively shields the nitrogen atom, preventing the formation of highly stable carbamates that would require significant energy input to break.[3]

Synthesis of Sterically Hindered Cyclic Urea Derivatives

The synthesis of sterically hindered cyclic urea derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired ring size, the nature of the substituents, and the availability of starting materials.

From Diamines and Carbonyl Sources

A common and versatile method involves the reaction of a suitably substituted diamine with a carbonyl source.[6] Traditional methods have employed hazardous reagents like phosgene.[6][7] However, greener and safer alternatives are now preferred.

Protocol 1: Synthesis of a 5-Membered Sterically Hindered Cyclic Urea

This protocol describes the synthesis of a 1,3-di-tert-butylimidazolidin-2-one, a representative sterically hindered cyclic urea, using a non-phosgene route.

Materials:

-

N,N'-di-tert-butylethylenediamine

-

Urea[6]

-

High-boiling point solvent (e.g., diethylene glycol)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine N,N'-di-tert-butylethylenediamine and urea in a 1:1 molar ratio.[6]

-

Add a high-boiling point solvent to the flask.

-

Heat the reaction mixture to 120-140°C under a nitrogen atmosphere. Ammonia gas will be liberated as the reaction proceeds.[6]

-

Maintain this temperature until the evolution of ammonia ceases, indicating the formation of an intermediate.[6]

-

Slowly increase the temperature to 160-200°C to effect cyclization.[6]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Isolate the crude product by a suitable workup procedure, which may involve extraction and solvent removal.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sterically hindered cyclic urea.

Catalyst-Free Synthesis Strategies

Recent advancements have focused on developing catalyst-free and milder synthetic methods. For instance, the selective synthesis of unsymmetrical ureas from amines and carbonyl sulfide (COS) has been demonstrated, which could be adapted for cyclic derivatives. These methods often rely on careful control of reaction conditions such as temperature and reactant ratios to achieve high selectivity.

Experimental Evaluation of CO2 Capture Performance

A thorough evaluation of the CO2 capture performance of newly synthesized sterically hindered cyclic urea derivatives is crucial to assess their potential for practical applications. This involves a combination of thermodynamic and kinetic studies.[8][9]

Thermodynamic Analysis

Thermodynamic parameters provide insights into the CO2 absorption capacity and the energy required for regeneration.

Key Parameters:

-

CO2 Loading Capacity: The amount of CO2 absorbed per mole of the cyclic urea derivative. This is typically determined by gravimetric or titrimetric methods.

-

Enthalpy of Absorption (ΔH_abs): The heat released during the absorption process. A lower absolute value is generally desirable for easier regeneration. This can be measured using a reaction calorimeter.

-

Gibbs Free Energy (ΔG) and Entropy (ΔS): These parameters help in understanding the spontaneity and disorder of the absorption process.[9]

Table 1: Comparison of Thermodynamic Properties for CO2 Absorbents

| Absorbent | CO2 Loading (mol CO2/mol amine) | Enthalpy of Absorption (kJ/mol CO2) |

| Monoethanolamine (MEA) | ~0.5 | -80 to -85 |

| Sterically Hindered Amine (e.g., AMP) | ~1.0 | -60 to -70 |

| Hypothetical Sterically Hindered Cyclic Urea | ~1.0 | -50 to -65 |

Kinetic Analysis

The rate of CO2 absorption is a critical factor for the design of efficient capture processes.[10]

Protocol 2: Determination of CO2 Absorption Rate

This protocol outlines a method for measuring the rate of CO2 absorption into a solution of a sterically hindered cyclic urea derivative using a wetted-wall column apparatus.

Apparatus:

-

Wetted-wall column

-

Gas flow controllers for CO2 and a carrier gas (e.g., N2)

-

Liquid pump

-

Thermostatted bath

-

Gas chromatograph (GC) or other CO2 analyzer

Procedure:

-

Prepare a solution of the sterically hindered cyclic urea derivative of a known concentration in a suitable solvent (e.g., water or an organic solvent).

-

Circulate the solution through the wetted-wall column at a constant temperature and flow rate.

-

Introduce a gas stream with a known concentration of CO2 into the column, flowing counter-currently to the liquid film.

-

Analyze the CO2 concentration in the outlet gas stream using a GC.

-

The rate of absorption can be calculated from the change in CO2 concentration in the gas phase and the known interfacial area of the wetted-wall column.

-

Repeat the experiment at different temperatures and CO2 partial pressures to determine the kinetic parameters.

The experimental data can be fitted to kinetic models, such as the pseudo-first-order or pseudo-second-order models, to determine the reaction rate constants.[9][10][11]

Structure-Activity Relationships and Future Outlook

The performance of sterically hindered cyclic urea derivatives for CO2 capture is intrinsically linked to their molecular structure. Understanding these structure-activity relationships is key to designing next-generation solvents with superior properties.

Key Structural Features

-

Ring Size: The size of the cyclic urea ring (e.g., 5, 6, or 7-membered) can influence the strain and reactivity of the molecule.[6]

-

Nature of Substituents: The size, shape, and electronic properties of the substituents on the ring are critical for imparting steric hindrance and modulating the basicity of the nitrogen atoms.

-

Hydrophobicity/Hydrophilicity: The overall polarity of the molecule will affect its solubility in aqueous or organic solvents and can influence the absorption-desorption kinetics.

Future Research Directions

The field of sterically hindered cyclic ureas for CO2 capture is still evolving, with several exciting avenues for future research:

-

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict the reaction mechanisms, thermodynamic properties, and kinetic barriers of new derivatives, guiding synthetic efforts.

-

Biphasic Solvent Systems: The use of sterically hindered cyclic ureas in biphasic solvent systems could offer advantages in terms of reduced regeneration energy and enhanced CO2 loading.

-

Process Intensification: The development of advanced reactor designs, such as membrane contactors, could improve the efficiency of CO2 capture using these novel solvents.

-

Integrated Capture and Utilization: Exploring the direct conversion of the captured CO2 into valuable chemicals, such as cyclic carbonates or other urea derivatives, is a promising strategy for a circular carbon economy.[1][12][13]

Visualizations

CO2 Capture Mechanism

Caption: Mechanism of CO2 capture by sterically hindered cyclic ureas.

Experimental Workflow for Solvent Evaluation

Caption: Workflow for the evaluation of CO2 capture solvents.

Conclusion

Sterically hindered cyclic urea derivatives represent a compelling class of molecules for the advancement of CO2 capture technologies. Their unique mechanism of action, which favors the formation of easily regenerable bicarbonates over stable carbamates, offers the potential for significant energy savings compared to conventional amine solvents. Through rational design, guided by a deep understanding of structure-activity relationships and supported by robust experimental evaluation, it is possible to develop tailored solvents with optimal performance characteristics. Continued research in this area, focusing on novel synthetic methodologies, advanced characterization techniques, and process integration, will be crucial in unlocking the full potential of these promising materials in the global effort to mitigate climate change.

References

- Recent Progress on CO 2 Capture Based on Sterically Hindered Amines: A Review.

- Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing).

- Research on Urea Linkages Formation of Amine Functional Adsorbents During CO2 Capture Process: Two Key Factors Analysis, Temperature and Moisture - ACS Publications.

- Process concept for CO2 capture and utilization to produce ethylene urea (EU) and N,N - ResearchGate.

- Isotherm, Thermodynamic and Kinetic Studies of Selective CO2 Adsorption on Chemically Modified Carbon Surfaces.

-

Synthesis of Ureas from CO2 - PubMed. Available at: [Link]

-

Production of Cyclic Carbonates from CO2 using Renewable Feedstocks | FP7 - CORDIS. Available at: [Link]

- Role of solvents in CO2 capture processes : the review of selection and design methods.

-

Activity‐Selectivity Trends in Electrochemical Urea Synthesis: Co‐Reduction of CO2 and Nitrates Over Single‐Site Catalysts - PMC. Available at: [Link]

-

Silica-Supported Sterically Hindered Amines for CO2 Capture - PubMed. Available at: [Link]

- EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents.

- Thermodynamic and kinetic study of CO2 adsorption on a fine activated carbon in a sound assisted fluidized bed.

- Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2 - Unipr.

-

The Role of Solvents in Carbon Capture. Available at: [Link]

-

Synthesis of urea derivatives via reductive carbon dioxide fixation into contracted porphyrin analogues - Green Chemistry (RSC Publishing). Available at: [Link]

- Journal of CO2 Utilization - Fontina Petrakopoulou.

-

In situ CO2 capture and transformation into cyclic carbonates using flue gas - Green Chemistry (RSC Publishing). Available at: [Link]

-

A review on CO2 capture with chilled ammonia and CO2 utilization in urea plant - SciSpace. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]

- Kinetics and Thermodynamic Modeling for CO2 Capture Using NiO Supported Activated Carbon by Temperature Swing Adsorption.

-

Thermodynamics and Kinetics of CO2 Adsorption on Nanoporous WV1050 Activated Carbon at 20 °C and Pressures up - Chemical Engineering Transactions. Available at: [Link]

-

Kinetic, Thermodynamic and Regeneration Studies for CO2 Adsorption onto Activated Carbon - Research India Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. carbonclean.com [carbonclean.com]

- 5. Silica-Supported Sterically Hindered Amines for CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aaqr.org [aaqr.org]

- 9. combustion-institute.it [combustion-institute.it]

- 10. cetjournal.it [cetjournal.it]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. fontina-petrakopoulou.github.io [fontina-petrakopoulou.github.io]

- 13. In situ CO2 capture and transformation into cyclic carbonates using flue gas - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Comparative Technical Analysis: 1-(2-aminoethyl)imidazolidin-2-one vs. 1-(2-(Ethylamino)ethyl)imidazolidin-2-one

The following technical guide provides an in-depth comparative analysis of 1-(2-aminoethyl)imidazolidin-2-one (Compound A) and its N-ethylated derivative, 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (Compound B).

Executive Summary

In the landscape of heterocyclic building blocks, 1-(2-aminoethyl)imidazolidin-2-one (often abbreviated as UDETA or AEEU ) serves as a foundational primary amine scaffold. It is widely utilized in industrial formaldehyde scavenging, CO₂ capture, and as a precursor for ureidopenicillin antibiotics (e.g., Azlocillin).

Its derivative, 1-(2-(Ethylamino)ethyl)imidazolidin-2-one , represents a structural evolution where the exocyclic primary amine is substituted with an ethyl group, converting it into a secondary amine. This modification dramatically alters the physicochemical profile—specifically basicity, nucleophilicity, and lipophilicity—making it a specialized intermediate for modulating drug pharmacokinetics (solubility, metabolic stability) and fine-tuning polymer curing rates.

This guide dissects the synthesis, reactivity, and application logic of these two compounds for researchers in medicinal and polymer chemistry.

Chemical Architecture & Structural Logic

The core pharmacophore for both compounds is the imidazolidin-2-one ring (cyclic urea), which provides a rigid, polar scaffold capable of significant hydrogen bonding. The differentiation lies entirely in the "tail" functionality.

Structural Visualization

Figure 1: Structural comparison highlighting the functional divergence in the amino-alkyl tail.

Physicochemical Profiling

The ethyl substitution in Compound B introduces steric bulk and inductive electron donation.

| Property | 1-(2-aminoethyl)imidazolidin-2-one (UDETA) | 1-(2-(Ethylamino)ethyl)imidazolidin-2-one |

| CAS Number | 6281-42-1 | 785027-35-2 |

| Formula | C₅H₁₁N₃O | C₇H₁₅N₃O |

| MW | 129.16 g/mol | 171.24 g/mol |

| Amine Type | Primary (-NH₂) | Secondary (-NH-Et) |

| pKa (Est.) | ~9.2 - 9.5 (Amine) | ~9.8 - 10.2 (Amine) |

| H-Bond Donors | 2 (Exocyclic amine) + 1 (Ring NH) | 1 (Exocyclic amine) + 1 (Ring NH) |

| LogP (Est.) | -1.6 (Highly Hydrophilic) | -0.9 (Increased Lipophilicity) |

| Physical State | Solid (MP: 42-46°C) | Viscous Liquid / Low-melting Solid |

Synthesis Methodologies

The synthesis of both compounds relies on the transamination-cyclization of 1,2-diamines with urea. The choice of the polyamine precursor dictates the final product.

Synthesis Pathways

Figure 2: Divergent synthesis pathways based on the polyamine starting material.

Mechanistic Insight

-

UDETA Synthesis: Reacting Diethylenetriamine (DETA) with urea is highly selective. The cyclization preferentially occurs between the primary amine and the adjacent secondary amine to form the 5-membered ring, leaving the "tail" primary amine free.

-

Ethyl-UDETA Synthesis: Requires N-ethyldiethylenetriamine (Et-NH-CH₂CH₂-NH-CH₂CH₂-NH₂). The ring closure still favors the formation of the imidazolidinone ring using the terminal primary amine (-NH₂) and the central secondary amine (-NH-), leaving the ethyl-substituted amine (-NH-Et) as the pendant group.

Reactivity Profile & Functional Logic

The distinction between primary (Compound A) and secondary (Compound B) amines dictates their utility in drug design and industrial applications.

Nucleophilicity & Electrophile Scavenging

-

Compound A (UDETA): The primary amine is sterically unhindered, making it a superior nucleophile for rapid reactions.

-

Formaldehyde Scavenging: Reacts rapidly with CH₂O to form methylol and imine species. Used extensively in resins to reduce volatile organic compound (VOC) emissions.

-

Isocyanates:[1] Reacts instantly to form mono-substituted ureas.

-

-

Compound B (Ethyl-UDETA): The ethyl group adds steric hindrance.

-

Selectivity: It reacts slower with electrophiles, allowing for more controlled functionalization.

-

Product Stability: The resulting tertiary amides or ureas (formed after reaction) are often more metabolically stable than secondary variants.

-

CO₂ Capture Chemistry

Both compounds are candidates for amine scrubbing (CO₂ capture).

-

UDETA: Forms stable carbamates (

). High capacity but high energy of regeneration due to strong carbamate stability. -

Ethyl-UDETA: Forms unstable carbamates due to steric hindrance. This often shifts the mechanism toward bicarbonate formation (in the presence of water), which has a lower heat of regeneration—a desirable trait for energy-efficient carbon capture.

Pharmaceutical Applications

UDETA: The "Linker"

UDETA is a proven pharmacophore in the ureidopenicillin class of antibiotics.

-

Example: Azlocillin and Mezlocillin.

-

Role: The imidazolidin-2-one ring mimics the D-Ala-D-Ala bacterial cell wall component, while the primary amine serves as the attachment point to the penicillin nucleus (via an acyl chloride intermediate).

-

Citation: The imidazolidinone scaffold is critical for PBP (Penicillin-Binding Protein) affinity [1].

Ethyl-UDETA: The "Modulator"

The N-ethyl variant is used when the primary amine poses liability issues.

-

Metabolic Stability: Primary amines are subject to rapid oxidative deamination (MAO enzymes) or acetylation (NAT enzymes). Converting to a secondary ethyl-amine blocks acetylation and slows oxidation.

-

Solubility Tuning: The ethyl group increases LogP, potentially improving Blood-Brain Barrier (BBB) penetration for CNS targets.

-

TrkA Inhibitors: Patent literature identifies N-ethylaminoethyl-urea derivatives as intermediates for TrkA inhibitors used in pain management, where the ethyl group fits into specific hydrophobic pockets of the receptor [2].

Experimental Protocols

Protocol: Synthesis of UDETA (Compound A)

Adapted from US Patent 8,513,435 [3].

Objective: Synthesis of 1-(2-aminoethyl)imidazolidin-2-one from DETA and Urea.

Reagents:

-

Diethylenetriamine (DETA): 1.5 molar eq.

-

Urea: 1.0 molar eq.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser leading to an ammonia scrubber (water trap).

-

Addition: Charge DETA and Urea into the flask.

-

Reaction: Heat the mixture to 140°C under a gentle nitrogen stream.

-

Observation: Ammonia evolution will be vigorous.

-

-

Duration: Maintain temperature for 3–5 hours until ammonia evolution ceases.

-

Work-up: Cool to 120°C. Apply vacuum (10–20 mbar) to distill off excess DETA.

-

Purification: The residue is crude UDETA (purity ~90-95%). For high purity, recrystallize from ethanol or perform short-path distillation (BP ~200°C at reduced pressure).

-

Yield: Typically 85–92%.

Protocol: Analytical Differentiation (NMR)

To distinguish Compound A from Compound B:

-

¹H NMR (DMSO-d₆):

-

Compound A (UDETA): Look for a broad singlet integrating to 2H around 1.5–2.0 ppm (Primary

). The ethylene bridge protons attached to the amine will appear as a triplet. -

Compound B (Ethyl-UDETA): Look for a triplet around 1.0 ppm (

of ethyl) and a quartet around 2.5 ppm (

-

References

-

MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules.[2][1][3][4][5][6][7][8][9][10]

-

Google Patents. (2021). US10927079B2 - Intermediate compound of novel tetrahydronaphthyl urea derivative. (Describes N-ethylaminoethyl urea derivatives in TrkA inhibitors).

-

Google Patents. (2013). US8513435B2 - Method for preparing aminoethyl imidazolidinone or the thiocarbonyl thereof.

-

ChemicalBook. (2025). 1-(2-Aminoethyl)imidazolidin-2-one Properties and Applications.

-

MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.[8][11] Catalysts.[1][4][8]

Sources

- 1. Imidazolidinone synthesis [organic-chemistry.org]

- 2. US6515117B2 - C-aryl glucoside SGLT2 inhibitors and method - Google Patents [patents.google.com]

- 3. Process for the manufacture of diethylenetriamine - Patent US-4387249-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8802735B2 - (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluormethylphenyl)-amide tablet formulations with improved stability - Google Patents [patents.google.com]

- 6. One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. WO2018199166A1 - æ°è¦ããã©ããããããã«ã¦ã¬ã¢èªå°ä½ - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. US11077172B2 - IL-2 variants for the treatment of psoriasis - Google Patents [patents.google.com]

- 10. US8039627B2 - Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-A]isoquinolin-2-ol compounds and methods relating thereto - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(2-(ethylamino)ethyl)imidazolidin-2-one from N-ethylethylenediamine

Abstract: This technical guide provides an in-depth exploration of the synthesis of 1-(2-(ethylamino)ethyl)imidazolidin-2-one, a substituted cyclic urea, from the unsymmetrical precursor N-ethylethylenediamine. The document delineates the strategic selection of the synthetic pathway, focusing on the widely applicable and robust urea-based cyclization method. A detailed mechanistic rationale is presented, addressing the critical aspect of regioselectivity inherent to the use of an unsymmetrical diamine. This guide furnishes a comprehensive, step-by-step experimental protocol, complete with safety considerations, characterization techniques, and process optimization insights. Designed for researchers, chemists, and professionals in drug development, this whitepaper serves as an authoritative resource, integrating established chemical principles with practical, field-proven methodologies.

Introduction: The Significance of Imidazolidin-2-ones

Imidazolidin-2-ones, commonly known as cyclic ureas, are a pivotal class of five-membered heterocyclic compounds. Their rigid, hydrogen-bond-donating-and-accepting scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including the anticonvulsant emicerfont and the antibiotic azlocillin.[1] Beyond pharmaceuticals, these moieties are instrumental as precursors for vicinal diamines, chiral auxiliaries in asymmetric synthesis, and building blocks for functional polymers and resins.[1][2][3]

The target molecule of this guide, 1-(2-(ethylamino)ethyl)imidazolidin-2-one, is a functionalized derivative with potential applications as a versatile intermediate in organic synthesis. Its synthesis from N-ethylethylenediamine presents a unique chemical challenge due to the unsymmetrical nature of the starting material, which contains both a primary and a secondary amine. This guide focuses on a reliable and scalable synthetic route that effectively controls the reaction to yield the desired product.

Strategic Approach to Synthesis

The formation of a cyclic urea from a diamine requires the introduction of a carbonyl group. Several C1 synthons can achieve this transformation, each with distinct advantages and drawbacks.

Comparative Analysis of Carbonylating Agents

| Carbonyl Source | Advantages | Disadvantages |

| Urea | Inexpensive, readily available, safer than phosgene.[4][5] | Requires high temperatures; can lead to side reactions if not controlled.[6] |

| Phosgene & Derivatives | Highly reactive, often providing high yields.[4][7] | Extremely toxic and hazardous; requires specialized handling.[7] |

| Carbon Dioxide (CO2) | "Green" and atom-economical reagent.[8] | Often requires high pressures and temperatures, and/or specialized catalysts (e.g., CeO2).[8][9] |

| Dialkyl Carbonates | Relatively safe and effective.[9][10] | May require catalysts and specific reaction conditions.[9] |

Strategic Selection: For this guide, the urea method is selected as the core synthetic pathway. This choice is predicated on its operational simplicity, cost-effectiveness, and avoidance of the extreme hazards associated with phosgene or the high-pressure equipment needed for CO2-based syntheses.[4][5] This makes the method highly accessible for standard laboratory settings.

The Regioselectivity Challenge with N-ethylethylenediamine

N-ethylethylenediamine (C₂H₅NHCH₂CH₂NH₂) possesses two non-equivalent nitrogen atoms: a primary (–NH₂) and a secondary (–NH–) amine. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the more probable site for the initial reaction. The synthetic strategy must leverage this inherent reactivity difference to ensure the correct intramolecular cyclization occurs to form the desired 5-membered ring.

The Urea-Based Synthesis: Mechanism and Rationale

The reaction of N-ethylethylenediamine with urea proceeds through a two-stage thermal condensation process, where ammonia is liberated as a byproduct.[4]

Proposed Reaction Mechanism

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more reactive primary amino group of N-ethylethylenediamine onto the electrophilic carbonyl carbon of urea.

-

First Ammonia Elimination: This addition is followed by the elimination of one molecule of ammonia, forming a key N-substituted urea intermediate: N-(2-(ethylamino)ethyl)urea. This step is typically achieved at a moderate temperature (120-140°C).[4]

-

Intramolecular Cyclization: Upon further heating to a higher temperature (160-200°C), the secondary amine of the intermediate performs an intramolecular nucleophilic attack on the internal carbonyl carbon.[4]

-

Second Ammonia Elimination: This cyclization step results in the elimination of a second molecule of ammonia, yielding the stable, five-membered imidazolidin-2-one ring and the final product.

The stepwise heating is crucial for controlling the reaction. The initial lower temperature favors the formation of the linear urea intermediate while minimizing the self-condensation of urea. The subsequent higher temperature provides the necessary activation energy for the intramolecular cyclization, which is kinetically less favorable.[4]

Visualization of the Synthetic Workflow

Caption: Workflow for the two-stage synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on available equipment and scale.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier |

| N-Ethylethylenediamine | 110-72-5 | ≥98% | Sigma-Aldrich, TCI |

| Urea | 57-13-6 | ≥99% | Thermo Fisher Scientific |

| High-boiling solvent (optional) | e.g., Diethylene glycol | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | ACS Grade | - |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Distillation head and receiver

-

Heating mantle with a magnetic stirrer and thermocouple

-

Nitrogen or Argon gas inlet

-

Gas bubbler (to monitor ammonia evolution)

-

Vacuum distillation apparatus

Critical Safety Precautions

-

N-Ethylethylenediamine: This compound is highly flammable, corrosive, and causes severe skin burns and eye damage.[11][12][13][14] It is also air-sensitive.[11] All manipulations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen).[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[12]

-

Ammonia Gas: The reaction liberates ammonia, which is a toxic and corrosive gas. The reaction apparatus must be vented through a scrubber containing dilute acid (e.g., dilute HCl or acetic acid) to neutralize the evolved gas.

-

High Temperatures: Use appropriate caution when working with heating mantles and hot glassware.

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a scrubber), a thermocouple, and a nitrogen inlet. Ensure the system is dry and purged with inert gas.

-

Charging Reagents: In the flask, place urea (1.0 molar equivalent). To this, add N-ethylethylenediamine (1.0 molar equivalent) dropwise under a positive flow of nitrogen. The reaction may be mildly exothermic.

-

Stage 1 - Intermediate Formation: Heat the reaction mixture with stirring to 120-140°C.[4] Maintain this temperature and monitor the evolution of ammonia gas via the scrubber. This stage is typically complete when approximately one molar equivalent of ammonia has been liberated.

-

Stage 2 - Cyclization: (Optional: A high-boiling, inert solvent like diethylene glycol can be added at this stage). Slowly increase the temperature of the reaction mixture to 160-200°C.[4] Continue heating until the evolution of ammonia ceases, indicating the completion of the cyclization.

-

Reaction Work-up: Cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product will likely be a viscous oil or a solid.

-

Purification: The crude product should be purified by vacuum distillation to yield 1-(2-(ethylamino)ethyl)imidazolidin-2-one as a clear, viscous liquid or a low-melting solid.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

The properties for the target molecule are not widely published. The data below is based on the closely related analogue, 1-(2-aminoethyl)imidazolidin-2-one, and theoretical values.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N₃O | - |

| Molecular Weight | 157.22 g/mol | - |

| Appearance | Colorless to pale yellow viscous liquid or solid | Inferred |

| Boiling Point | >140°C at reduced pressure (e.g., 0.11 mmHg) | Inferred from[15] |

| Solubility | Soluble in water and polar organic solvents | Inferred |

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the ethyl and imidazolidinone protons and carbons.

-

Infrared (IR) Spectroscopy: Should show a strong characteristic C=O stretch for the cyclic urea carbonyl group (typically ~1680-1700 cm⁻¹), as well as N-H stretches for the secondary amine.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product. The fragmentation pattern can provide further structural evidence.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Troubleshooting and Process Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; side reactions (e.g., polymerization). | Ensure precise temperature control at both stages. Efficient removal of ammonia can help drive the equilibrium towards the product. Consider using a high-boiling solvent to improve heat transfer and prevent charring. |

| Product Darkens | Thermal decomposition at high temperatures. | Avoid exceeding 200°C during the cyclization step. Perform the final purification via vacuum distillation at the lowest possible temperature. |

| Reaction Stalls | Insufficient temperature; inefficient ammonia removal. | Check thermocouple calibration. Ensure the gas outlet is not blocked and allows ammonia to escape freely into the scrubber. |

Conclusion

The synthesis of 1-(2-(ethylamino)ethyl)imidazolidin-2-one from N-ethylethylenediamine and urea is a robust and accessible method for producing this valuable heterocyclic intermediate. By employing a carefully controlled, two-stage heating process, the challenges of regioselectivity and potential side reactions can be effectively managed. The procedure leverages inexpensive and readily available starting materials, avoiding the significant hazards and equipment demands of alternative synthetic routes. With diligent adherence to safety protocols and proper analytical characterization, this method provides a reliable pathway for researchers and drug development professionals to access this and related imidazolidin-2-one scaffolds.

References

-

Tamura, M., Noro, K., Honda, M., Nakagawa, Y., & Tomishige, K. (2013). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 15(7), 1939-1947. [Link]

-

Tamura, M., Noro, K., Honda, M., Nakagawa, Y., & Tomishige, K. (2013). Abstract of "Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent". Green Chemistry. [Link]

- Keller, J., et al. (1993). A two-step method for preparing cyclic-ureas. EP0558189A1.

-

Kim, H. S., Kim, J. J., & Kim, H. (2003). Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of catalysts. Green Chemistry, 5(4), 453-456. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

-

Ceriotti, A. (1976). New Colorimetric reaction for end-point, continuous-flow, and kinetic measurement of urea. Clinical Chemistry, 22(2), 249-253. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethylethylenediamine. PubChem Compound Summary for CID 66071. [Link]

-

D'Elia, V., & Pelletier, J. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

-

Khan, I., et al. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

-

Dar'in, D., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

-

Yao, R. S., et al. (2009). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 21(5), 3465-3470. [Link]

- CN102030711A. (2011). Synthesis method of 2-imidazolidinone.

-

González-Vera, J. A., et al. (2018). One-step synthesis of N,N′-substituted 4-imidazolidinones by an isocyanide-based pseudo-five-multicomponent reaction. Organic & Biomolecular Chemistry, 16(47), 9202-9206. [Link]

-

Raut, A. S., et al. (2026). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. ResearchGate. [Link]

-

iChemical. (n.d.). 1-(2-aminoethyl)-2-imidazolidinone. [Link]

-

Wilson, W. (1950). Contribution from the Chemical Department, Experimental Station, E. I. du Pont de Nemours & Co., Inc. Journal of the American Chemical Society, 72(7), 2916-2918. [Link]

-